molecular formula C5H10ClN3O B6272092 methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride CAS No. 1185295-34-4

methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride

Cat. No. B6272092
CAS RN: 1185295-34-4
M. Wt: 163.6
InChI Key:
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Description

The compound is a derivative of 5-Methyl-1,3,4-oxadiazol . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

Oxadiazoles can be synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . The reaction of amidoximes with carboxylic acids and a wide range of their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids have been studied .


Molecular Structure Analysis

The InChI code for a related compound, (5-methyl-1,3,4-oxadiazol-2-yl)methanol, is 1S/C4H6N2O2/c1-3-5-6-4 (2-7)8-3/h7H,2H2,1H3 . This suggests that the compound has a similar structure, with a methyl group attached to the oxadiazole ring.

Scientific Research Applications

Medicinal Chemistry

The compound’s core structure, derived from 1,3,4-oxadiazole, is known for its medicinal applications, including anticancer , vasodilator , and anticonvulsant properties . Its versatility allows for the synthesis of derivatives that can be tailored for specific pharmacological targets, making it a valuable scaffold in drug discovery.

Agriculture

In the agricultural sector, derivatives of 1,3,4-oxadiazole have shown promise as insecticidal and fungicidal agents . The compound’s potential for modification could lead to the development of new agrochemicals that are more effective and environmentally friendly.

Material Science

The structural motif of 1,3,4-oxadiazole is utilized in materials chemistry due to its aromatic and heterocyclic nature, which can contribute to the development of novel materials with unique electrical and optical properties .

Environmental Science

While specific environmental applications of this compound are not directly cited, the broader class of 1,3,4-oxadiazoles can be involved in the synthesis of compounds that have environmental significance, such as those used in green chemistry and sustainable practices .

Biochemistry

The biochemical applications of methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride can be linked to its role in the synthesis of biologically active molecules. These molecules can be crucial in understanding biological pathways and developing biochemical assays .

Pharmacology

In pharmacology, the compound’s derivatives are explored for their therapeutic potential. They are evaluated for activities like antibacterial , antifungal , and anticancer effects, which are essential for the development of new medications .

Future Directions

Oxadiazoles have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy, agents for treatment age-related diseases, antimicrobials, novel class of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists, and Sirtuin 2 inhibitors . Therefore, the future directions for “methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride” could potentially include further exploration in these areas.

Mechanism of Action

Mode of Action

Oxadiazole derivatives have been studied for their interactions with various biological targets . The exact interaction of this specific compound with its targets and the resulting changes remain to be elucidated.

Biochemical Pathways

Oxadiazole derivatives have been implicated in various biological activities, suggesting they may interact with multiple pathways .

Result of Action

Some oxadiazole derivatives have demonstrated antifungal activities , suggesting potential cellular effects.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride involves the reaction of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid with thionyl chloride to form 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride. This intermediate is then reacted with methylamine to form the desired product, which is subsequently converted to the hydrochloride salt.", "Starting Materials": [ "5-methyl-1,3,4-oxadiazole-2-carboxylic acid", "thionyl chloride", "methylamine", "hydrochloric acid" ], "Reaction": [ "5-methyl-1,3,4-oxadiazole-2-carboxylic acid is reacted with thionyl chloride in the presence of a suitable solvent such as dichloromethane or chloroform to form 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride.", "The resulting intermediate is then reacted with excess methylamine in the presence of a base such as triethylamine or sodium hydroxide to form methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine.", "The product is then converted to the hydrochloride salt by treatment with hydrochloric acid in a suitable solvent such as ethanol or isopropanol." ] }

CAS RN

1185295-34-4

Product Name

methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride

Molecular Formula

C5H10ClN3O

Molecular Weight

163.6

Purity

95

Origin of Product

United States

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